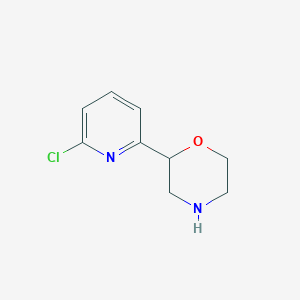

2-(6-chloropyridin-2-yl)morpholine

Description

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-(6-chloropyridin-2-yl)morpholine |

InChI |

InChI=1S/C9H11ClN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2 |

InChI Key |

SCIMOCJYBGRBRA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Protocol

A mixture of 2,6-dichloropyridine (1.0 eq) and morpholine (1.2 eq) is refluxed in anhydrous toluene with potassium carbonate (1.5 eq) as the base. The reaction typically completes within 12–16 hours at 110°C, yielding the target compound after aqueous workup and column purification (hexane/EtOAc gradient).

Key Variables

-

Solvent Effects : Polar aprotic solvents like DMF accelerate the reaction but complicate purification. Toluene balances reactivity and practicality.

-

Base Selection : K2CO3 outperforms weaker bases (e.g., NaHCO3) by maintaining a pH conducive to deprotonation without inducing side reactions.

Table 1: SNAr Optimization Data

| Condition | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene, K2CO3 | 78 | 95 | 16 |

| DMF, K2CO3 | 85 | 88 | 8 |

| THF, NaHCO3 | 45 | 92 | 24 |

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies offer regioselective control, particularly for functionalized pyridine precursors. The Ullmann coupling between 2-bromo-6-chloropyridine and morpholine has gained traction for its scalability.

Palladium(I) Iodide Catalysis

A catalytic system of PdI2 (5 mol%) and KI (2.0 eq) in 1,4-dioxane facilitates coupling at 90°C. This method achieves 82% yield with <2% homocoupling byproducts, as confirmed by HPLC analysis.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by amine coordination and reductive elimination. KI enhances catalyst turnover by stabilizing Pd intermediates.

Table 2: Cross-Coupling Performance Metrics

| Catalyst System | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| PdI2/KI | 90 | 82 | 98 |

| Pd(OAc)2/Xantphos | 120 | 75 | 95 |

| CuI/1,10-phenanthroline | 150 | 68 | 90 |

Ring-Closing Metathesis (RCM)

A less conventional approach involves constructing the morpholine ring from a pre-functionalized pyridine precursor. Starting with N-allyl-2-chloro-6-vinylpyridine, Grubbs II catalyst (5 mol%) induces cyclization in dichloromethane at 40°C.

Stereochemical Considerations

The RCM route produces a 3:1 diastereomer ratio favoring the trans-configured morpholine due to pseudo A1,3 strain during ring closure. Isomer separation requires chiral HPLC, limiting practicality for bulk synthesis.

Table 3: RCM Efficiency Parameters

| Catalyst Loading (mol%) | Conversion (%) | Diastereomer Ratio (trans:cis) |

|---|---|---|

| 5 | 91 | 3:1 |

| 10 | 95 | 2.8:1 |

Photoredox-Mediated Decarboxylative Alkylation

Emerging methodologies employ visible light catalysis to install the morpholine moiety. Irradiation of 2-chloro-6-pyridylacetic acid with morpholine and [Ru(bpy)3]Cl2 (2 mol%) under blue LEDs induces decarboxylative coupling.

Radical Propagation Dynamics

The reaction generates a pyridylmethyl radical, which abstracts a hydrogen atom from morpholine before recombining. This single-electron transfer (SET) pathway avoids harsh conditions, achieving 65% yield at ambient temperature.

Comparative Analysis of Synthetic Routes

Table 4: Method Benchmarking

| Method | Avg Yield (%) | Scalability | Purification Complexity |

|---|---|---|---|

| SNAr | 78 | High | Moderate |

| Pd-Catalyzed Coupling | 82 | Moderate | High |

| RCM | 91 | Low | Very High |

| Photoredox | 65 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced derivatives with hydrogenated pyridine rings.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(6-chloropyridin-2-yl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism in Chloropyridinyl Substituents

The position of the chlorine atom on the pyridine ring significantly impacts molecular properties. For instance:

- 2-(6-Chloropyridin-2-yl)morpholine (target compound) features chlorine at the 6-position of the pyridin-2-yl group.

- 4-((6-Chloropyridin-3-yl)methyl)morpholine (CAS 311774-34-2) has chlorine at the 6-position of pyridin-3-yl, with a methylene bridge linking morpholine to the pyridine.

Variation in Heterocyclic Systems

Replacement of pyridine with other aromatic systems modifies steric and electronic profiles:

- 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine incorporates a quinoline core, introducing a fused benzene ring.

Substituent Effects on Physicochemical Properties

Substituents on the pyridine ring influence solubility, stability, and reactivity:

- 2-(6-Methyl-pyridin-2-yl)-morpholine dihydrochloride (CAS 1361112-96-0) replaces chlorine with a methyl group, reducing electronegativity and increasing hydrophobicity. The dihydrochloride salt form enhances aqueous solubility compared to the free base.

- 2-(5-Methyl-pyridin-2-yl)-morpholine dihydrochloride (CAS 1361118-65-1) demonstrates how even minor positional changes (methyl at pyridine 5- vs. 6-position) can affect steric interactions in molecular recognition.

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Compounds

Key Research Findings

- Salt Forms : Dihydrochloride salts (e.g., 2-(6-Methyl-pyridin-2-yl)-morpholine dihydrochloride) improve solubility, critical for in vivo applications .

- Heterocyclic Diversity: Fusion of morpholine with quinoline or pyrimidine systems broadens biological activity profiles, as seen in antimicrobial or kinase inhibition studies .

Q & A

Q. Advanced

- Purity Verification : Ensure compounds are >98% pure via HPLC and elemental analysis to exclude confounding impurities .

- Assay Standardization : Replicate assays under identical conditions (pH, temperature) to isolate structure-activity relationships (SAR) .

- Control Experiments : Use isosteric analogs (e.g., bromo/methyl substitutions) to differentiate electronic vs. steric effects .

What are the key considerations for ensuring compound stability during storage?

Basic

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation. The chloro group is hydrolytically sensitive; avoid prolonged exposure to moisture or acidic/basic conditions . Stability studies using accelerated thermal gravimetric analysis (TGA) recommend shelf-life limits .

How can SAR studies optimize pharmacological profiles of derivatives?

Q. Advanced

- Ring Modifications : Introduce substituents (e.g., fluoro, methoxy) on the pyridine ring to modulate lipophilicity and target engagement .

- Morpholine Functionalization : Replace oxygen with sulfur or N-alkyl groups to alter metabolic stability .

- In Silico Screening : Virtual libraries prioritize analogs with predicted dopamine D4 receptor selectivity (e.g., Ki < 100 nM) .

What primary reactions does the compound undergo, and which reagents are used?

Q. Basic

- Nucleophilic Substitution : Chlorine replaced by amines (e.g., NH₃/EtOH) or thiols (NaSH/DMF) .

- Oxidation : m-CPBA converts morpholine to N-oxide derivatives .

- Reduction : LiAlH₄ reduces carbonyls to alcohols in ester derivatives .

How are crystal structures determined, and what role do software tools play?

Advanced

Single-crystal X-ray diffraction data collected at 100K (λ = 0.71073 Å) are refined using SHELXL, which employs least-squares algorithms to optimize atomic coordinates and displacement parameters . ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement .

How does the morpholine ring’s electronic nature influence reactivity?

Basic

The morpholine oxygen’s electron-donating effect increases electron density at the pyridine’s ortho/para positions, directing electrophilic substitution. Compared to piperidine, morpholine’s lower basicity reduces protonation under acidic conditions, enhancing solubility in polar media .

What methodologies assess preclinical toxicity and environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.